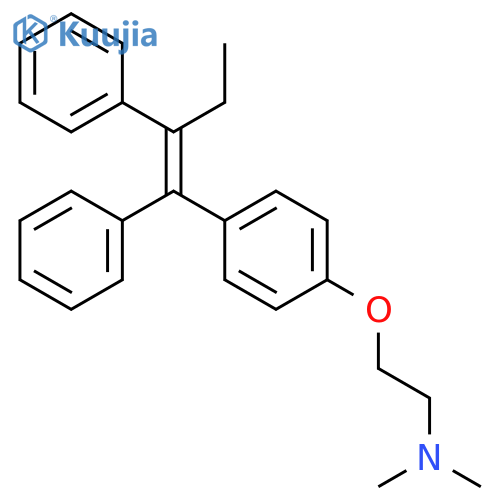

Cas no 13002-65-8 ((E)-Tamoxifen)

(E)-Tamoxifen 化学的及び物理的性質

名前と識別子

-

- Ethanamine,2-[4-[(1E)-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl-

- (E)-Tamoxifen

- 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

- N-DIMETHYL-2-(P-(1,2-DIPHENYL-1-BUTENYL)PHENOXY)- (E)-ETHYLAMIN

- BRN 2062021

- cis-Tamoxifen

- Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethyl-, (E)-

- Ethylamine, N,N-dimethyl-2-(p-(1,2-diphenyl-1-butenyl)phenoxy)-, (E)-

- Tamoxifen (E)

- Tamoxifen EP Impurity A

- (E)-α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethylstilbene

- 2-[p-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-diMethyl-ethylaMine

- (E)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-butene

- N,N-Dimethyl-2-[p-[(E)-1,2-diphenyl-1-butenyl]phenoxy]ethanamine

- N,N-Dimethyl-2-[4-[(E)-1,2-diphenyl-1-butenyl]phenoxy]ethanamine

- 2-[4-[(E)-1,2-Diphenyl-1-butenyl]phenoxy]-N,N-dimethylethaneamine

- 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethyl-ethanamine

-

- MDL: MFCD00198012

- インチ: InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+

- InChIKey: NKANXQFJJICGDU-OCEACIFDSA-N

- ほほえんだ: C1(/C(/C2C=CC(OCCN(C)C)=CC=2)=C(\C2C=CC=CC=2)/CC)C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 368.25056

じっけんとくせい

- 密度みつど: 1.0630 (rough estimate)

- ゆうかいてん: 72-74° from methanol

- ふってん: 501.18°C (rough estimate)

- 屈折率: 1.6000 (estimate)

- PSA: 0

(E)-Tamoxifen 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T006010-25mg |

(E)-Tamoxifen |

13002-65-8 | 25mg |

$1850.00 | 2023-05-17 | ||

| TRC | T006010-5mg |

(E)-Tamoxifen |

13002-65-8 | 5mg |

$ 634.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D699490-30mg |

(E)-Tamoxifen |

13002-65-8 | 95% | 30mg |

$1025 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-474053-1 mg |

(E)-Tamoxifen, |

13002-65-8 | 1mg |

¥4,475.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | D699490-25mg |

(E)-Tamoxifen |

13002-65-8 | 95% | 25mg |

$985 | 2025-02-18 | |

| eNovation Chemicals LLC | D699490-30mg |

(E)-Tamoxifen |

13002-65-8 | 95% | 30mg |

$1025 | 2025-02-19 | |

| TRC | T006010-2.5mg |

(E)-Tamoxifen |

13002-65-8 | 2.5mg |

$ 362.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D699490-25mg |

(E)-Tamoxifen |

13002-65-8 | 95% | 25mg |

$985 | 2025-02-19 | |

| A2B Chem LLC | AE40006-10mg |

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethyl-ethanamine |

13002-65-8 | 10mg |

$400.00 | 2024-04-20 | ||

| eNovation Chemicals LLC | D699490-30mg |

(E)-Tamoxifen |

13002-65-8 | 95% | 30mg |

$1025 | 2025-02-18 |

(E)-Tamoxifen 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

(E)-Tamoxifenに関する追加情報

Comprehensive Guide to (E)-Tamoxifen (CAS No. 13002-65-8): Mechanism, Applications, and Research Insights

(E)-Tamoxifen (CAS No. 13002-65-8) is a selective estrogen receptor modulator (SERM) widely recognized for its therapeutic and research applications. This compound, a stereoisomer of tamoxifen, has garnered significant attention due to its unique pharmacological profile. With the rise of precision medicine and hormone-related research, (E)-Tamoxifen remains a focal point in discussions about breast cancer treatment, endocrine therapy, and molecular targeting.

The CAS No. 13002-65-8 specifically refers to the (E)-isomer of tamoxifen, which exhibits distinct biological activity compared to its (Z)-counterpart. Researchers and clinicians often explore its role in estrogen receptor modulation, particularly in ER-positive breast cancer. Recent studies highlight its potential in combination therapies and adjuvant treatment protocols, aligning with current trends in personalized oncology.

One of the most searched questions about (E)-Tamoxifen revolves around its mechanism of action. Unlike conventional hormone therapies, it acts as a competitive antagonist of estrogen receptors in breast tissue while functioning as a partial agonist in other tissues. This duality makes it invaluable for both cancer prevention and bone density preservation, topics frequently queried in medical forums and search engines.

In the context of cancer research trends, (E)-Tamoxifen is often compared to newer SERMs and aromatase inhibitors. Users actively search for comparisons like "Tamoxifen vs. Anastrozole" or "SERM efficacy in metastatic cancer," reflecting the demand for evidence-based insights. Its metabolite, 4-hydroxytamoxifen, is also a hot topic due to its higher receptor affinity.

From a biochemical perspective, the CAS 13002-65-8 compound demonstrates remarkable stability and bioavailability. Laboratory protocols frequently cite its use in cell culture studies and in vivo models, especially when investigating estrogen-dependent gene expression. The compound's molecular structure (C26H29NO) allows for precise interactions with ERα and ERβ subtypes, a detail often emphasized in pharmacology textbooks.

Emerging discussions in digital health communities focus on (E)-Tamoxifen's repurposing potential. Searches for "Tamoxifen in neurodegenerative diseases" or "SERMs in autoimmune disorders" have surged, highlighting its pleiotropic effects. This aligns with the growing interest in drug repositioning strategies to accelerate therapeutic development.

Quality control of CAS No. 13002-65-8 materials is another trending subject, with analytical techniques like HPLC purity testing and isomeric composition analysis being frequently referenced. Manufacturers and researchers prioritize isomer-specific activity data, as even minor variations can impact experimental outcomes in signal transduction studies.

For those investigating hormone receptor pathways, (E)-Tamoxifen serves as a critical tool compound. Its ability to modulate transcriptional activity without inducing full receptor activation makes it indispensable for mechanistic studies. Recent publications emphasize its utility in CRISPR-based screening of estrogen-responsive genes.

Environmental scientists have also examined Tamoxifen derivatives through the lens of green chemistry, with searches increasing for "biodegradable SERMs" and "eco-friendly synthesis." While 13002-65-8 itself isn't classified as hazardous, sustainable production methods remain a key industry focus.

In summary, (E)-Tamoxifen (CAS No. 13002-65-8) continues to be a cornerstone in both clinical and research settings. Its multifaceted applications—from oncology benchmarks to molecular probes—ensure its relevance in contemporary biomedical discourse. As search patterns evolve toward precision oncology and translational research, this compound maintains its status as an essential reference molecule.

13002-65-8 ((E)-Tamoxifen) 関連製品

- 68392-35-8(Afimoxifene)

- 68047-06-3(4-Hydroxytamoxifen)

- 10540-29-1(Tamoxifen)

- 110025-28-0(N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture))

- 15917-50-7(Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))

- 82413-20-5(Droloxifene)

- 157698-32-3(Tamoxifen-d)

- 65213-48-1((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)

- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)